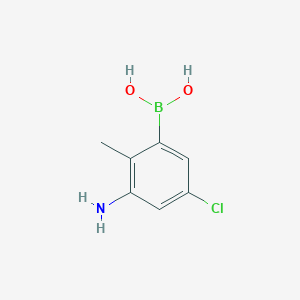

(3-Amino-5-chloro-2-methylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Amino-5-chloro-2-methylphenyl)boronic acid” is a type of boronic acid. Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Synthesis Analysis

The synthesis of boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Various methods for the preparation of α-aminoboronic acids, which could be relevant to the synthesis of “(3-Amino-5-chloro-2-methylphenyl)boronic acid”, have been described .Molecular Structure Analysis

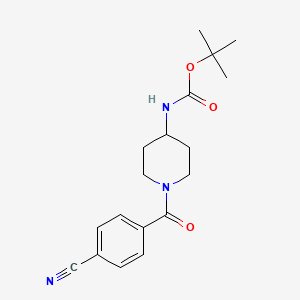

The molecular structure of “(3-Amino-5-chloro-2-methylphenyl)boronic acid” can be represented by the linear formula C7H9BClNO2 . The InChI code for this compound is 1S/C7H9BClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,10H2,1H3 .Chemical Reactions Analysis

Boronic acids, including “(3-Amino-5-chloro-2-methylphenyl)boronic acid”, can participate in various chemical reactions. For instance, they can undergo reversible click chemistries, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Amino-5-chloro-2-methylphenyl)boronic acid” include a molecular weight of 185.42 . The compound is hygroscopic .Wissenschaftliche Forschungsanwendungen

Synthesis of Borinic Acid Derivatives

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis of diarylborinic acids and their four-coordinated analogs has seen recent advances .

Cross-Coupling Reactions

Borinic acids, including (3-Amino-5-chloro-2-methylphenyl)boronic acid, have been used in cross-coupling reactions . These reactions are fundamental in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds .

Catalysis

Borinic acids are used in catalysis . For instance, they can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Medicinal Chemistry

In the field of medicinal chemistry, borinic acids have shown potential. They have been used as bioactive compounds .

Polymer or Optoelectronics Materials

Borinic acids are used in the creation of polymer or optoelectronics materials . Their unique properties make them suitable for these applications.

Dynamic Click Chemistry

Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in dynamic click chemistry . This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Sensing Applications

Boronic acids have been used in the development of sensors . For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .

Material Chemistry

The fundamental reactivity of borinic acids with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Zukünftige Richtungen

Boronic acids, including “(3-Amino-5-chloro-2-methylphenyl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research may focus on further exploring these interactions and developing new applications for boronic acids.

Relevant Papers Several papers have been published on the topic of boronic acids. For instance, a review paper published in 2013 provides a comprehensive overview of the uses and applications of boronic acids . Another paper discusses the synthesis of α-aminoboronic acids , which could be relevant to the synthesis of “(3-Amino-5-chloro-2-methylphenyl)boronic acid”. A paper on the selection of boron reagents for Suzuki–Miyaura coupling also provides valuable insights .

Wirkmechanismus

Target of Action

The primary target of (3-Amino-5-chloro-2-methylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

They are also known to be marginally stable in water .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of (3-Amino-5-chloro-2-methylphenyl)boronic acid is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability of boronic acids can be affected by the presence of water, as they are only marginally stable in this environment .

Eigenschaften

IUPAC Name |

(3-amino-5-chloro-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BClNO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQJHRDJMULJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)N)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5-chloro-2-methylphenyl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2758662.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2758664.png)

![N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide](/img/structure/B2758665.png)

![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2758682.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2758683.png)